molecular formula C11H11Cl2NO3 B11176910 Ethyl ((2,4-dichlorobenzoyl)amino)acetate

Ethyl ((2,4-dichlorobenzoyl)amino)acetate

Cat. No.: B11176910
M. Wt: 276.11 g/mol
InChI Key: BQCHYYSNTUWIHP-UHFFFAOYSA-N
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Description

Ethyl ((2,4-dichlorobenzoyl)amino)acetate is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.121 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((2,4-dichlorobenzoyl)amino)acetate typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((2,4-dichlorobenzoyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl ((2,4-dichlorobenzoyl)amino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl ((2,4-dichlorobenzoyl)amino)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research .

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

ethyl 2-[(2,4-dichlorobenzoyl)amino]acetate

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3,(H,14,16)

InChI Key

BQCHYYSNTUWIHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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